PA-JF646-Nhs

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

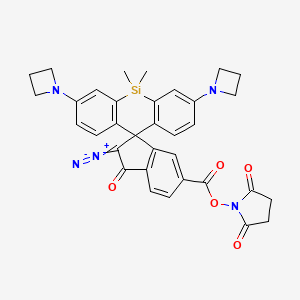

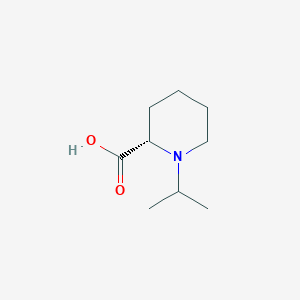

PA-JF646-Nhs, also known as PA Janelia Fluor® 646, SE, is a photoactivatable fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . It is suitable for live and fixed cell imaging .

Synthesis Analysis

The synthesis of this compound involves the use of an NHS ester reactive group for coupling to primary amine groups . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .Molecular Structure Analysis

The chemical name of this compound is 2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2’-diazo-5,5-dimethyl-2’,3’-dihydro-5H-3’-oxospiro [dibenzo [ b, e ]siline-10,1’-indene]-6’-carboxylate . Its molecular weight is 617.74 and its formula is C34H31N5O5Si .Chemical Reactions Analysis

This compound is non-fluorescent until activated at 365 nm . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems .Physical And Chemical Properties Analysis

This compound is non-fluorescent until activated at 365 nm . Its excitation and emission maxima (λ) are 649 - 651 nm and 663 - 665 nm, respectively .Wissenschaftliche Forschungsanwendungen

Biomedical Imaging with Photoacoustic Techniques

Photoacoustic (PA) imaging is an emerging biomedical imaging modality that merges the high-contrast and specificity of optical imaging with the high spatial resolution of ultrasound imaging. This technique, leveraging the optical absorption properties of tissues, enables the visualization of various anatomical structures and the provision of functional information like blood oxygenation and temperature. It's being explored for applications in clinical medicine, preclinical research, and basic biology, particularly for studying conditions like cancer and cardiovascular diseases (Beard, 2011).

Polyacrylamide Gel Preparation in ECM Studies

A study on the preparation of Polyacrylamide (PA) gels using N-hydroxysuccinimide-acrylamide (NHS-AA) ester aimed to facilitate the evaluation of cell-extracellular matrix (ECM) mechanical interactions. This novel method offers an economical and stable alternative for protein coating on PA gels, useful in understanding various physiological and pathological cellular responses (Kumai et al., 2021).

Gold Nanoparticles in Photoacoustic Imaging

In the field of PA imaging, gold nanoparticles are being extensively researched for their unique optical properties. These nanoparticles enhance the capability of PA imaging in cancer detection, studying atherosclerotic plaques, brain function, and even in image-guided therapy (Li & Chen, 2015).

Physical Activity Research in Healthcare

The NHS Performance Assessment Framework (PAF) presents an approach that aligns national strategies with local operational activities, focusing on various stakeholders' interests. This model could potentially influence physical activity (PA) research by bridging strategic management and healthcare outcomes (Chang et al., 2002).

Photoacoustic Flow Cytometry

The development of photoacoustic (PA) flow cytometry (PAFC) for detecting circulating tumor cells represents a significant advancement in clinical applications. Techniques like optical clearing of skin are being explored to minimize light scattering, which enhances PAFC's resolution and sensitivity (Menyaev et al., 2013).

Cancer Biomarkers and Therapy Trials

PA in Inflammatory Arthritis and Osteoarthritis

The EULAR recommendations for PA in people with inflammatory arthritis and osteoarthritis highlight the importance of regular physical activity as part of standard care. This research supports the development of PA-interventions in clinical practice (Rausch Osthoff et al., 2018).

Wirkmechanismus

Target of Action

PA Janelia Fluor 646, SE, also known as PA-JF646-NHS, is a photoactivatable fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . This makes it suitable for live and fixed cell imaging .

Mode of Action

PA Janelia Fluor 646, SE interacts with its targets through a process called photoactivation . Initially, it is non-fluorescent until activated at 365 nm . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .

Biochemical Pathways

The biochemical pathways affected by PA Janelia Fluor 646, SE are primarily related to fluorescence imaging . It is used in techniques such as single molecule tracking and super-resolution microscopy in live cells, specifically sptPALM (live cells) and PALM (fixed cells) techniques .

Pharmacokinetics

It is known that the compound is suitable for live and fixed cell imaging , suggesting that it has properties that allow it to permeate cells and remain stable enough for imaging purposes.

Result of Action

The molecular and cellular effects of PA Janelia Fluor 646, SE’s action are primarily observed through its role in fluorescence imaging . Upon protein conjugation, the efficiencies of photoconversion improve substantially . It provides low background staining, making it ideal for detailed imaging studies .

Action Environment

The action of PA Janelia Fluor 646, SE can be influenced by environmental factors such as light and the presence of specific proteins . For instance, it is non-fluorescent until activated at 365 nm . Additionally, its NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, indicating that the presence of these systems in the environment would influence its action .

Biochemische Analyse

Biochemical Properties

PA Janelia Fluor 646, SE plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The NHS ester of PA Janelia Fluor 646, SE can be converted to relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .

Cellular Effects

PA Janelia Fluor 646, SE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of PA Janelia Fluor 646, SE involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of PA Janelia Fluor 646, SE change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of PA Janelia Fluor 646, SE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

PA Janelia Fluor 646, SE is involved in metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

PA Janelia Fluor 646, SE is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of PA Janelia Fluor 646, SE and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3,7-bis(azetidin-1-yl)-2'-diazo-5,5-dimethyl-1'-oxospiro[benzo[b][1]benzosiline-10,3'-indene]-5'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31N5O5Si/c1-45(2)27-18-21(37-13-3-14-37)6-9-24(27)34(25-10-7-22(19-28(25)45)38-15-4-16-38)26-17-20(5-8-23(26)31(42)32(34)36-35)33(43)44-39-29(40)11-12-30(39)41/h5-10,17-19H,3-4,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIATAHKOZWKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=C(C=CC(=C2)N3CCC3)C4(C5=C1C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31N5O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)

![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)

![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)

![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)